2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE
Description
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE is a complex organic compound with a unique structure that combines elements of benzyl, cyclohexadienyl, and pyrido[1,2-a]pyrazine moieties
Properties
IUPAC Name |
2-benzyl-9-(3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6,7,8-tetrahydropyrido[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-15-8-9-18(25)17(11-15)16-7-4-10-23-19(26)13-22(21(27)20(16)23)12-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRXCGEIWKTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2C(=O)N(CC(=O)N2C1)CC3=CC=CC=C3)C4=CC(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and cyclohexadienyl compounds, which undergo a series of condensation, cyclization, and oxidation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism by which 2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(3,6-Dioxo-1,4-cyclohexadienyl)methyl-p-tropoquinone: A methylene-linked bisquinone with similar structural features.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An oxidizing agent with a related quinone structure.
Uniqueness
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE is unique due to its combination of benzyl, cyclohexadienyl, and pyrido[1,2-a]pyrazine moieties, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
